4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile
Brand Name: Vulcanchem
CAS No.: 20633-35-6
VCID: VC8397384
InChI: InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3
SMILES: CC(C)(CCC#N)C1OCCO1
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile

CAS No.: 20633-35-6

Cat. No.: VC8397384

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile - 20633-35-6

Specification

CAS No. 20633-35-6
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile
Standard InChI InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3
Standard InChI Key VTPNGHOHXTVFHE-UHFFFAOYSA-N
SMILES CC(C)(CCC#N)C1OCCO1
Canonical SMILES CC(C)(CCC#N)C1OCCO1

Introduction

Chemical Identity and Structural Features

Structural Analysis

  • Dioxolane Ring: The 1,3-dioxolane moiety acts as a protecting group, stabilizing aldehydes or ketones during synthetic processes. Its electron-rich oxygen atoms enable participation in hydrogen bonding and dipole interactions.

  • Nitrile Group: The -C≡N group confers electrophilicity, making the compound reactive toward nucleophiles (e.g., Grignard reagents, amines).

  • Steric Effects: The methyl group at the fourth carbon introduces steric hindrance, potentially influencing reaction selectivity.

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Strategies

The compound can be dissected into two key fragments:

  • 4-Methylpentanenitrile: A nitrile precursor.

  • 1,3-Dioxolane: Introduced via acetalization.

Proposed Synthetic Pathways

Pathway A: Acetalization of a Ketone Precursor

  • Start with 4-methylpentan-2-one.

  • Protect the ketone as a dioxolane using ethylene glycol and an acid catalyst (e.g., pp-toluenesulfonic acid).

  • Convert the protected ketone to a nitrile via a Strecker synthesis or cyanide substitution.

Pathway B: Nitrile Formation Followed by Acetalization

  • Synthesize 4-methylpent-4-enenitrile through hydrocyanation of a diene.

  • Epoxidize the double bond, followed by acid-catalyzed cyclization with ethylene glycol to form the dioxolane ring.

Industrial Considerations

  • Continuous Flow Reactors: Analogous to dioxolane synthesis, this method ensures precise temperature control and scalability.

  • Catalysts: Solid acids (e.g., sulfonated resins) minimize byproducts and simplify purification.

Physicochemical Properties

Predicted Properties (Based on Analogues)

PropertyValue/Description
Boiling Point~250–270°C (estimated)
Density1.05–1.10 g/cm³
SolubilityMiscible in polar aprotic solvents (DMF, DMSO)
StabilityHydrolyzes under acidic conditions

Reactivity and Functionalization

Nucleophilic Additions

The nitrile group undergoes reactions such as:

  • Hydrolysis: To carboxylic acids or amides under acidic/basic conditions.

  • Reduction: Catalytic hydrogenation yields primary amines (RCH2NH2\text{RCH}_2\text{NH}_2).

Dioxolane Ring-Opening

Under acidic conditions, the dioxolane hydrolyzes to regenerate a ketone:

C9H15NO2+H2OC7H11NO+HOCH2CH2OH\text{C}_9\text{H}_{15}\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_{11}\text{NO} + \text{HOCH}_2\text{CH}_2\text{OH}

This reversibility is exploited in protecting-group strategies.

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Antiviral Agents: Dioxolane derivatives are precursors to nucleoside analogues (e.g., Lamivudine).

  • Chiral Building Blocks: The methyl group induces asymmetry, enabling enantioselective synthesis.

Polymer Chemistry

  • Cross-Linking Agents: Nitriles polymerize via radical initiators, forming thermoset resins.

  • Coordination Polymers: The nitrile group binds metal ions (e.g., Cu²⁺, Fe³⁺), creating porous frameworks.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective nitrile formation.

  • Biodegradable Polymers: Exploring dioxolane-nitrile copolymers for sustainable materials.

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